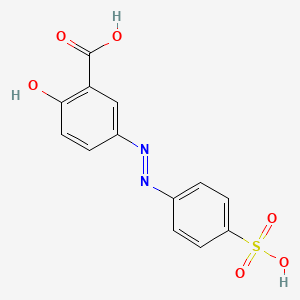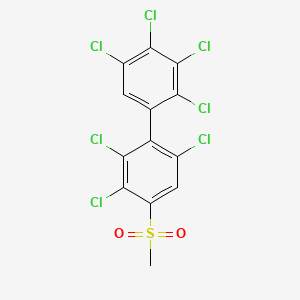
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl
Vue d'ensemble
Description
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is a complex organochlorine compound belonging to the polychlorinated biphenyls (PCBs) family. This compound is characterized by its multiple chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. Due to its unique chemical properties, it has been the subject of various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl typically involves the chlorination of biphenyls under controlled conditions. The process requires the use of chlorine gas and a catalyst, often a metal halide, to facilitate the substitution reactions. The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of temperature and pressure. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the desired product with high purity. Safety measures are strictly followed due to the toxic nature of the compound and its intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or neutral media.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as halides or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: The major products include sulfonyl chlorides and sulfonic acids.
Reduction: The primary products are reduced forms of the compound, such as biphenyl derivatives.
Substitution: Substitution reactions yield various chlorinated biphenyl derivatives.
Applications De Recherche Scientifique
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the effects of chlorination on biphenyl structures.
Biology: The compound is utilized in toxicological studies to understand the impact of PCBs on biological systems.
Medicine: Research has explored its potential as a biomarker for environmental exposure to PCBs.
Industry: It serves as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Mécanisme D'action
The mechanism by which 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl exerts its effects involves its interaction with cellular components. The compound can bind to specific receptors and enzymes, leading to alterations in cellular processes. The molecular targets include nuclear receptors and cytochrome P450 enzymes, which play a role in the metabolism and detoxification of xenobiotics.
Comparaison Avec Des Composés Similaires
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is compared to other similar compounds, such as 2,2',3,3',4,5',6-heptachlorobiphenyl and 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl. While these compounds share structural similarities, the presence of the methylsulfonyl group in this compound imparts unique chemical and biological properties. This group enhances the compound's stability and resistance to biodegradation, making it a valuable tool in environmental studies.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and properties make it an important subject of study for understanding the effects of chlorinated biphenyls on various systems. Continued research into this compound will contribute to advancements in environmental science, toxicology, and analytical chemistry.
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichloro-4-methylsulfonylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(14)8(12(19)11(7)18)4-2-6(15)10(17)13(20)9(4)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOVCIQOYJYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165309 | |
| Record name | 4'-Methylsulfonyl-PCB 174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153310-30-6 | |
| Record name | 4'-Methylsulfonyl-PCB 174 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153310306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methylsulfonyl-PCB 174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


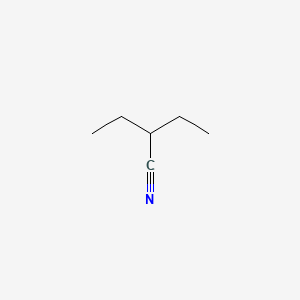
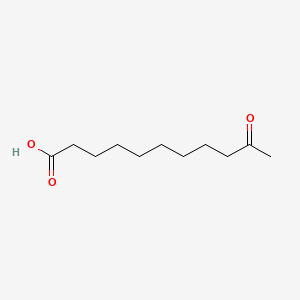
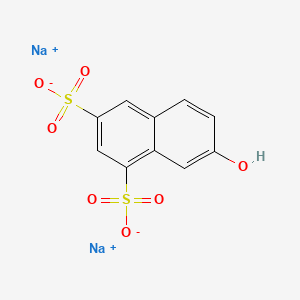

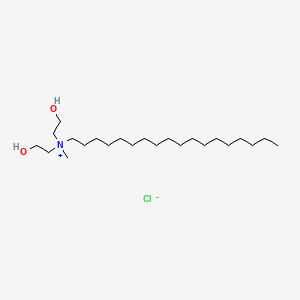
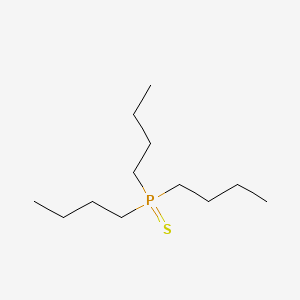


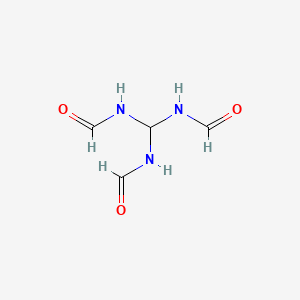
![2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-](/img/structure/B1595963.png)
![4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine](/img/structure/B1595964.png)
